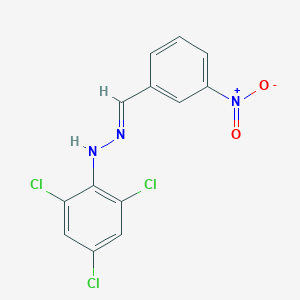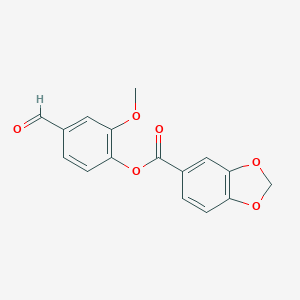![molecular formula C23H14F3N3O3 B400098 2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B400098.png)
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce nitroso compounds.
Aplicaciones Científicas De Investigación
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 4-[4-(4-morpholinyl)butyl]morpholine
- 4-(N-(3-(trifluoromethyl)phenyl)carbamoyl)morpholine
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its quinazolinone core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H14F3N3O3 |
|---|---|
Peso molecular |
437.4g/mol |
Nombre IUPAC |
2-[(E)-2-(4-nitrophenyl)ethenyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H14F3N3O3/c24-23(25,26)16-4-3-5-18(14-16)28-21(27-20-7-2-1-6-19(20)22(28)30)13-10-15-8-11-17(12-9-15)29(31)32/h1-14H/b13-10+ |
Clave InChI |
CQJGDMLZKJAXIF-JLHYYAGUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dichlorophenyl)-1-[3-(3,4-dichlorophenyl)-1-[(2,6-difluorophenyl)methyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B400021.png)

![N-[1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B400017.png)
![5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400020.png)
![[2-Methoxy-4-[(4-piperazin-1-ylphenyl)iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B400036.png)
![2-ethoxy-4-[(2-{3-nitro-4-methylphenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenyl acetate](/img/structure/B400040.png)



![2-Chloro-6-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400024.png)


![4-({[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B400030.png)

